6-Allyl-3-methyl-3H-imidazo[4,5-b]pyridine
Overview
Description
6-Allyl-3-methyl-3H-imidazo[4,5-b]pyridine is a heterocyclic compound with the molecular formula C10H11N3. It is part of the imidazopyridine family, which is known for its diverse biological activities and potential therapeutic applications .
Mechanism of Action
Target of Action
Similar compounds have been shown to interact with enzymes like ikk-ɛ and tbk1 .
Mode of Action
It is suggested that it might interact with its targets through a process of phosphorylation .
Biochemical Pathways
Related compounds have been shown to activate the nuclear factor kappa-light-chain-enhancer of activated b cells (nf-kappab) pathway .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Allyl-3-methyl-3H-imidazo[4,5-b]pyridine typically involves the use of 2,3-diaminopyridine as a starting material. The process begins with the nucleophilic substitution of a halogen in the pyridine ring, followed by the reduction of the nitro group to form the desired diamine . The cyclization step involves the use of carboxylic acid derivatives to form the imidazo[4,5-b]pyridine ring system .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
6-Allyl-3-methyl-3H-imidazo[4,5-b]pyridine undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Hydrogen with palladium on carbon, sodium borohydride.
Substitution reagents: Halogenated derivatives, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions can produce amines .
Scientific Research Applications
6-Allyl-3-methyl-3H-imidazo[4,5-b]pyridine has several scientific research applications:
Comparison with Similar Compounds
6-Allyl-3-methyl-3H-imidazo[4,5-b]pyridine can be compared with other imidazopyridine derivatives, such as:
3-Methyl-3H-imidazo[4,5-b]pyridine: Lacks the allyl group, which may affect its biological activity and chemical reactivity.
6-Bromo-3-methyl-3H-imidazo[4,5-b]pyridine:
3-Methyl-6-(trimethylsilyl)-3H-imidazo[4,5-b]pyridine: The presence of a trimethylsilyl group can alter its chemical properties and uses.
Properties
IUPAC Name |
3-methyl-6-prop-2-enylimidazo[4,5-b]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3/c1-3-4-8-5-9-10(11-6-8)13(2)7-12-9/h3,5-7H,1,4H2,2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HAIHJGPDLSURFH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC2=C1N=CC(=C2)CC=C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40674123 | |
Record name | 3-Methyl-6-(prop-2-en-1-yl)-3H-imidazo[4,5-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40674123 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1171920-77-6 | |
Record name | 3-Methyl-6-(prop-2-en-1-yl)-3H-imidazo[4,5-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40674123 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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